molecular formula C11H6ClF3N2O2 B3033729 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole CAS No. 1152972-16-1

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3033729
CAS No.: 1152972-16-1
M. Wt: 290.62
InChI Key: JILOOSCNDVGTIF-UHFFFAOYSA-N
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Description

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative with a molecular formula C₁₁H₆ClF₃N₂O₂ and a molecular weight of 290.63 . Its structure features a phenyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid (-COOH) substituent at the 4-position.

Properties

IUPAC Name

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-9-7(10(18)19)8(11(13,14)15)16-17(9)6-4-2-1-3-5-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILOOSCNDVGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-1-Phenyl-3-(Trifluoromethyl)Pyrazole-4-Carbaldehyde

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For pyrazole derivatives, this method has been adapted to install the aldehyde functionality at position 4. As demonstrated by Abdel-Wahab et al., 3,5-disubstituted pyrazoles undergo formylation using the POCl₃/DMF complex under reflux conditions. Applying this to a 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole precursor, the reaction proceeds as follows:

$$
\text{5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole} + \text{POCl₃/DMF} \xrightarrow{90–120^\circ \text{C}} \text{5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde}
$$

Critical to success is the electron-donating effect of the phenyl and trifluoromethyl groups, which activate position 4 for electrophilic substitution. Yields typically range from 65–80%, depending on the steric and electronic nature of substituents.

Oxidation to 4-Carboxy Derivatives

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in a water-pyridine medium. This method, validated by Abu-Zaied et al., achieves near-quantitative conversion under mild conditions:

$$
\text{5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde} \xrightarrow{\text{KMnO₄, H₂O-pyridine}} \text{4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole}
$$

Notably, alternative oxidants like CrO₃ or HNO₃ risk over-oxidation or decarboxylation, making KMnO₄ the reagent of choice.

Cyclocondensation of Functionalized Hydrazines and Diketones

Knorr-Type Pyrazole Synthesis

The classical Knorr synthesis involves cyclocondensation of β-diketones with hydrazines. For the target compound, a chlorinated β-diketone bearing a trifluoromethyl group is required. For example, 1-phenyl-3-(trifluoromethyl)-1,3-diketone-5-chloro 15 reacts with phenylhydrazine 5 in ethanol to yield the pyrazole core:

$$
\text{1-Phenyl-3-(trifluoromethyl)-1,3-diketone-5-chloro} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$

Regioselectivity is governed by the electronic effects of the trifluoromethyl group, which directs hydrazine attack to position 4. Yields vary from 50–70%, with purity dependent on recrystallization protocols.

Acetylenic Ketone Cyclization

An alternative route employs acetylenic ketones 16 and hydrazines. For instance, 3-chloro-1-phenyl-2-propyn-1-one 16a reacts with trifluoromethyl-substituted hydrazine 17 under basic conditions to form the pyrazole ring:

$$
\text{3-Chloro-1-phenyl-2-propyn-1-one} + \text{CF₃-substituted hydrazine} \xrightarrow{\text{Et₃N, RT}} \text{this compound}
$$

This method benefits from high atom economy but requires stringent temperature control to avoid side reactions.

Functional Group Interconversion Approaches

Hydrolysis of Nitrile Intermediates

4-Cyano derivatives can serve as precursors to the carboxy group. For example, 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile 25 undergoes acidic hydrolysis with H₂SO₄ (95%) at 100°C to yield the target compound:

$$
\text{5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile} \xrightarrow{\text{H₂SO₄, 100^\circ \text{C}}} \text{this compound}
$$

This route offers a 75–85% yield but necessitates careful handling of corrosive reagents.

Oxidative Coupling of Hydrazones

Recent advances employ iodine-catalyzed coupling of aldehyde hydrazones 36 with maleimides 37 to construct the pyrazole ring. For instance, 5-chloro-3-(trifluoromethyl)phenylhydrazone 36a reacts with maleimide 37a in DMF under oxidative conditions:

$$
\text{5-Chloro-3-(trifluoromethyl)phenylhydrazone} + \text{Maleimide} \xrightarrow{\text{I₂, DMF}} \text{this compound}
$$

Yields reach 81% with 20 mol% iodine, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Vilsmeier-Oxidation 5-Chloro-3-(CF₃)-1-phenylpyrazole POCl₃/DMF, KMnO₄ 70–80 High regiocontrol; mild conditions Multi-step; requires pure aldehyde
Knorr Cyclocondensation Chlorinated β-diketones Phenylhydrazine 50–70 Single-step; scalable Limited substituent compatibility
Nitrile Hydrolysis 4-Cyano pyrazole derivative H₂SO₄ 75–85 High yield Corrosive reagents; safety concerns
Oxidative Coupling Hydrazones, maleimides I₂, DMF 65–81 Novel methodology; atom-efficient Optimized for specific substrates

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study :
Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. This compound's ability to modulate biological pathways suggests its utility in treating conditions such as arthritis and other inflammatory diseases .

Agrochemicals

The compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations.

Case Study :
A study demonstrated that pyrazole derivatives, including this compound, showed effective herbicidal activity against various weed species. This property can be harnessed to develop selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive carboxylic acid functional group allows for further derivatization.

Example Applications :

  • Synthesis of SARMs (Selective Androgen Receptor Modulators) : The compound is utilized in the development of tissue-selective androgen receptor modulators, which have potential applications in treating muscle wasting and osteoporosis .

Comparative Analysis of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential therapeutic agent for inflammatory diseasesExhibits anti-inflammatory properties .
AgrochemicalsCandidate for herbicides and pesticidesEffective against various weed species .
Chemical SynthesisIntermediate for complex organic synthesisUseful in developing SARMs .

Mechanism of Action

The mechanism of action of 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the pyrazole ring significantly impacts biological activity. For example:

  • Compound 6d (4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine) exhibited 82% inhibition against Digitaria sanguinalis (monocot weed) due to a pyrimidine group at the 5-position of the pyrazole ring .
  • In contrast, a structurally similar compound with a pyrimidine group at the 1-position showed reduced herbicidal activity, highlighting the critical role of substitution patterns .

For 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole, the 3-CF₃ and 5-Cl substituents may enhance interaction with enzymes like phytoene desaturase (PDS), a target for bleaching herbicides . However, substitution at the 5-position with electron-withdrawing groups (e.g., Cl) can alter electronic properties compared to methyl or alkoxy groups in analogs.

Role of Trifluoromethyl Groups

The trifluoromethyl group at the 3-position is a recurring feature in bioactive pyrazoles:

  • BTP2 analogs with 3,5-bis(trifluoromethyl) groups inhibit calcium mobilization in mast cells, with the 3-CF₃ being critical for activity .
  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (EC₅₀ >50 µg/mL against Xanthomonas oryzae) showed reduced antibacterial activity compared to analogs with -CF₃ at the 5-position , indicating positional sensitivity .

The single -CF₃ at the 3-position in this compound may limit its potency in certain applications compared to bis-CF₃ derivatives but could improve selectivity for specific targets.

Carboxylic Acid vs. Other Functional Groups

The 4-carboxy group differentiates this compound from analogs with aldehydes, esters, or boronic acids:

  • 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is used in Suzuki-Miyaura coupling for agrochemical synthesis but lacks the solubility advantages of carboxylic acids .
  • 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (molecular weight 248.71) shares the 5-Cl and phenyl groups but replaces -COOH with an aldehyde, reducing its stability in aqueous environments .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Bioactivity/Application Reference
This compound 1-Ph, 3-CF₃, 4-COOH, 5-Cl Herbicidal (PDS inhibition candidate)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole 1-Ph(OMe), 3-CF₃, 5-ClPh Antibacterial (EC₅₀ >50 µg/mL)
1-Methyl-3-CF₃-pyrazole-5-boronic acid 1-Me, 3-CF₃, 5-B(OH)₂ Synthetic intermediate
Compound 6d 1-Pyrimidine, 3-CF₃, 5-Me Herbicidal (82% inhibition)
BTP2 derivatives 3,5-bis(CF₃) Calcium signaling inhibition

Research Findings and Implications

  • Antibacterial Limitations : Compared to 5-CF₃ analogs, the 3-CF₃ position in this compound may reduce efficacy against bacterial targets like Xanthomonas spp. .
  • Synthetic Flexibility : The 4-carboxy group allows for esterification or amidation, enabling diversification into prodrugs or conjugates .

Biological Activity

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, contributing to its potential therapeutic applications.

  • Molecular Formula : C16H10ClF3N3O2
  • Molecular Weight : 436.2 g/mol
  • IUPAC Name : 4-[4-chloro-5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and an inhibitor of certain enzymes.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Notably, this compound has been shown to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-23110.5
Lung CancerA54912.0
Prostate CancerLNCaP9.8

These findings suggest that this compound may serve as a lead structure for the development of new anticancer therapies.

Enzyme Inhibition

Additionally, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibits DHODH with an IC50 value significantly lower than that of established inhibitors like brequinar.
  • Xanthine Oxidase (XO) : Exhibits moderate inhibitory activity against XO, which is relevant in conditions like gout.

Study 1: Antitumor Effects

A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways.

Study 2: Enzyme Inhibition

In another research effort, the compound was tested against DHODH in vitro. The results indicated a strong inhibitory effect, suggesting its potential use in immunosuppressive therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The carboxylic acid group contributes to solubility and interaction with biological targets.

Q & A

Q. What are the primary synthetic routes for 4-carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols:

  • Trifluoromethyl introduction : React 5-chloropyrazole derivatives with trifluoromethyl chloride under controlled conditions (e.g., alkaline media) to install the CF₃ group .
  • Carboxylic acid formation : Use hydrolysis of ester precursors (e.g., ethyl pyrazole-4-carboxylate) with strong acids or bases. For example, Schotten-Baumann esterification followed by hydrolysis is effective for introducing the carboxy group .
  • Optimization : Vilsmeier-Haack conditions (POCl₃/DMF) or Knoevenagel condensations are viable for functionalizing the pyrazole core, but yields depend on temperature (0–80°C) and solvent polarity .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain, critical for confirming the chloro-phenyl and trifluoromethyl spatial arrangement .
  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., deshielding effects from Cl and CF₃), while IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Solvents : Toluene or DMF are preferred for reactions involving trifluoromethylation due to their polarity and thermal stability .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) effectively removes byproducts like unreacted aryl halides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxy group for nucleophilic attacks) .
  • Molecular docking : Dock the compound into enzyme active sites (e.g., carbonic anhydrase IX) using AutoDock Vina to assess binding affinity (ΔG values < −7 kcal/mol indicate strong interactions) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case example : Discrepancies in NMR peak splitting (e.g., para-substituted phenyl groups) may arise from dynamic effects. Cross-validate with X-ray data to confirm static crystal packing vs. solution-phase conformational flexibility .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect hindered rotation (e.g., CF₃ group causing coalescence at specific temperatures) .

Q. How are derivatives of this compound designed for enhanced bioactivity?

  • Derivatization : Replace the carboxy group with amides (e.g., react with hydrazines to form pyrazolopyridazinones) or esters (Schotten-Baumann with alcohols) to modulate solubility and target affinity .
  • SAR studies : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance antibacterial activity (MIC values < 10 µg/mL against S. aureus) .

Q. What are the challenges in characterizing halogen-bonding interactions in crystals of this compound?

  • Crystallographic refinement : SHELXL detects weak Cl···O/N interactions (2.8–3.2 Å) but requires high-resolution data (< 1.0 Å) to avoid overinterpretation. Use Hirshfeld surface analysis to quantify interaction contributions .

Methodological Guidance for Contradictory Data

Q. Conflicting bioactivity results between in vitro and in silico studies: How to reconcile?

  • In vitro validation : Re-test under standardized conditions (e.g., fixed pH, serum-free media) to minimize assay interference.
  • Docking refinement : Include solvation effects (e.g., implicit water models) and protein flexibility (ensemble docking) to improve correlation with experimental IC₅₀ values .

Q. Discrepancies in melting points reported across studies: Causes and solutions?

  • Impurity analysis : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates.
  • Standardization : Report melting points with heating rates (e.g., 2°C/min) and calibration against reference compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole
Reactant of Route 2
4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole

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